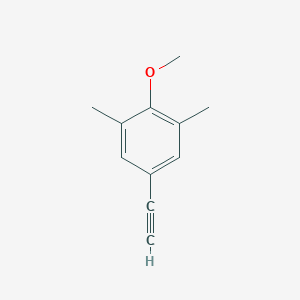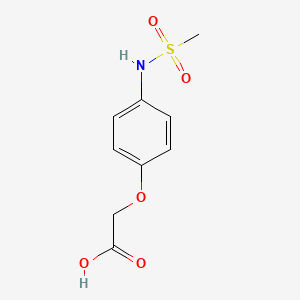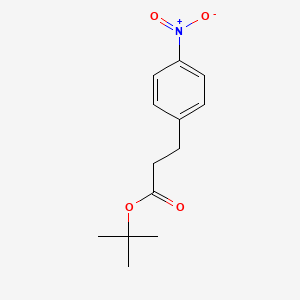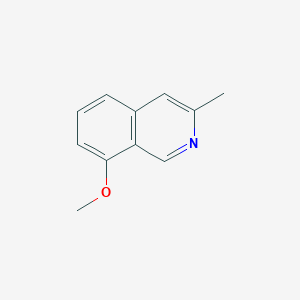
8-Methoxy-3-methylisoquinoline
説明
8-Methoxy-3-methylisoquinoline is a chemical compound with the molecular formula C11H11NO . It has a molecular weight of 173.21 .
Molecular Structure Analysis
The molecular structure of 8-Methoxy-3-methylisoquinoline consists of a fused benzene and pyridine ring, with a methoxy group (-OCH3) attached at the 8th position and a methyl group (-CH3) at the 3rd position .Physical And Chemical Properties Analysis
8-Methoxy-3-methylisoquinoline has a predicted boiling point of 301.1±22.0 °C and a predicted density of 1.102±0.06 g/cm3 . The pKa value is predicted to be 5.85±0.50 .科学的研究の応用
Phenol Oxidation and Synthesis in Alkaloid Chemistry
A study by Birch et al. (1975) explored the phenol oxidation process involving compounds related to the benzylisoquinoline alkaloid cularine. This research involved the synthesis and novel ring-opening of spirocyclic dienones, including a compound tentatively identified as 1-(4,6-dihydroxy-3-methoxy-benzyl)-1,2,3,4-tetrahydro-7-methoxy-N-methylisoquinolin-8-ol. This work contributes to understanding the complex chemical reactions and synthesis processes in alkaloid chemistry (Birch, Jackson, Shannon, & Stewart, 1975).
Inhibitory Activity in DNA Repair Enzymes
Griffin et al. (1998) synthesized a series of quinazolinone inhibitors, including 8-methoxyquinazolinones, to inhibit the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). This study highlighted the potential of these compounds in clinical studies concerning drug- and radiation-induced DNA damage, demonstrating their significance in the development of new therapeutic strategies (Griffin, Srinivasan, Bowman, et al., 1998).
Biogenetic-type Synthesis of Alkaloids
Kametani et al. (1971) conducted a study on the biogenetic-type synthesis of cularine, a benzylisoquinoline alkaloid. Their research involved the phenolic oxidation of specific isoquinolines, contributing to the synthesis of complex natural products and advancing the understanding of alkaloid biosynthesis (Kametani, Fukumoto, & Fujihara, 1971).
Antifungal and Antibacterial Activities
A study by Ma et al. (2017) isolated new isoquinolone alkaloids from an endophytic fungus, demonstrating their strong antifungal and antibacterial activities. This research highlights the potential of 8-methoxy-3-methylisoquinoline derivatives in developing new antimicrobial agents (Ma, Qiao, Kong, et al., 2017).
Novel Synthesis Methods for Alkaloids
Melzer et al. (2018) presented a novel method for introducing a methyl group at C1 of isoquinolines, exemplified by the synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline. This study contributes to the effective synthesis approaches for highly-substituted isoquinolines, crucial in natural product synthesis and drug development (Melzer, Felber, & Bracher, 2018).
特性
IUPAC Name |
8-methoxy-3-methylisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-6-9-4-3-5-11(13-2)10(9)7-12-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARMGYTVXFHZAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-3-methylisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




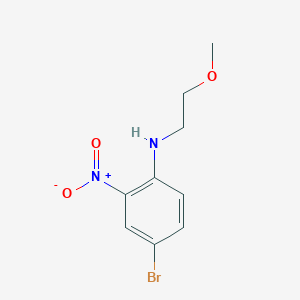
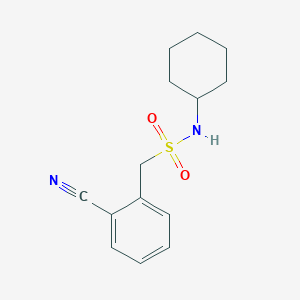
![cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methylMethanesulfonate](/img/structure/B3075882.png)

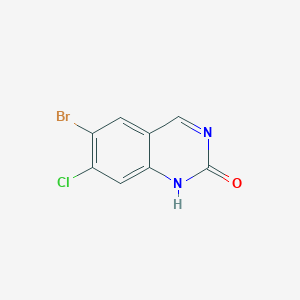

![[2-(4-Isopropylphenoxy)phenyl]methanol](/img/structure/B3075915.png)
![3-[(3-Fluorophenyl)methoxy]pyridin-2-amine](/img/structure/B3075929.png)
![(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B3075940.png)

